molecular formula C18H20N2O3 B2967561 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 946265-72-1

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Cat. No.: B2967561
CAS No.: 946265-72-1
M. Wt: 312.369
InChI Key: NEUXMTAHJYXELH-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a complex organic compound that contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroquinoline ring, and an isobutyramide group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions . These reactions involve three or more reactants and are advantageous due to their high atom economy and reduced reaction times .

Scientific Research Applications

Bioreductively Activated Pro-drug Systems

Compounds containing furan-2-carbonyl and tetrahydroquinolinyl moieties have been explored as potential bioreductively activated pro-drug systems. These systems are designed to release therapeutic drugs selectively in hypoxic solid tumors, taking advantage of the unique microenvironment of cancerous tissues to improve treatment efficacy and reduce side effects (Berry et al., 1997).

Synthesis of Pharmacologically Active Derivatives

Research on the synthesis of new derivatives incorporating furan-2-carbonyl and tetrahydroquinolinyl groups has identified compounds with potential pharmacological activities. These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, highlighting the versatility of these compounds in medicinal chemistry (Bonilla-Castañeda et al., 2022).

Antituberculosis Activity

Compounds structurally related to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide have been synthesized and tested for their in vitro antituberculosis activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis, demonstrating the potential of furan and quinoline derivatives in addressing global health challenges (Bai et al., 2011).

Furoquinoline Alkaloids and Isoquinoline Derivatives

Furoquinoline alkaloids, which share structural similarities with this compound, are known for their broad spectrum of biological activities. These include antimicrobial, antibacterial, insecticidal, analgesic, antipyretic, antiplatelet, and cytotoxic activities. The synthesis of new furoquinoline derivatives is an active research area, aiming to explore and harness these biological activities for therapeutic purposes (Barluenga et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the known activities of furan-containing compounds . Additionally, its synthesis could be optimized through the use of multicomponent reactions .

Mechanism of Action

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-8-7-13-5-3-9-20(15(13)11-14)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUXMTAHJYXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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